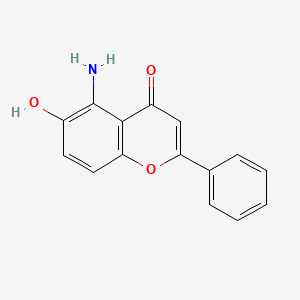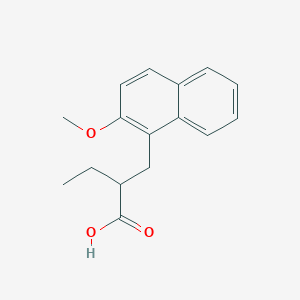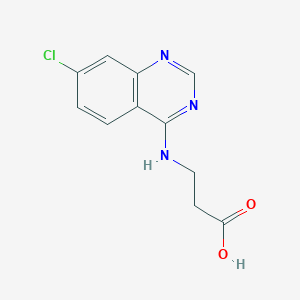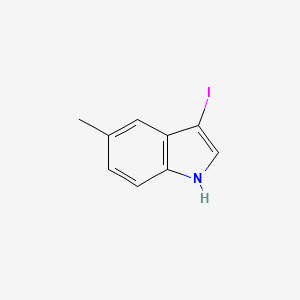
8-Bromo-2-chloro-5-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloro-5-methylquinazoline is a heterocyclic compound with the molecular formula C9H6BrClN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinazoline ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-5-methylquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination of 2-chloro-5-methylquinazoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-5-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with methoxy or tert-butyl groups.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
8-Bromo-2-chloro-5-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The compound can inhibit or activate certain enzymes, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazoline: Lacks the bromine and methyl groups, resulting in different chemical properties and biological activities.
5-Methylquinazoline: Does not contain halogen atoms, leading to reduced reactivity in substitution reactions.
8-Bromoquinazoline: Lacks the chlorine and methyl groups, affecting its overall reactivity and applications.
Uniqueness
8-Bromo-2-chloro-5-methylquinazoline is unique due to the combined presence of bromine, chlorine, and a methyl group, which enhances its versatility in chemical synthesis and its potential in medicinal chemistry . The specific arrangement of these substituents allows for targeted modifications and the development of novel derivatives with improved biological activities .
Properties
CAS No. |
1388042-73-6 |
|---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-2-chloro-5-methylquinazoline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-3-7(10)8-6(5)4-12-9(11)13-8/h2-4H,1H3 |
InChI Key |
OBUNLPITAOEUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NC2=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



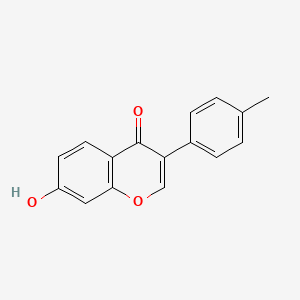

![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)

![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)
